molecular formula C10H5N3O2S2 B14905681 5-Nitro-2-(thiazol-2-ylthio)benzonitrile

5-Nitro-2-(thiazol-2-ylthio)benzonitrile

Cat. No.: B14905681
M. Wt: 263.3 g/mol
InChI Key: OVGBTWIMYGPREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(thiazol-2-ylthio)benzonitrile is a chemical compound with the molecular formula C10H5N3O2S2 It is a derivative of benzonitrile, featuring a nitro group at the 5-position and a thiazol-2-ylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(thiazol-2-ylthio)benzonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with 2-mercaptothiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiazol-2-ylthio group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(thiazol-2-ylthio)benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The thiazol-2-ylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The thiazole ring can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 5-Amino-2-(thiazol-2-ylthio)benzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

5-Nitro-2-(thiazol-2-ylthio)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(thiazol-2-ylthio)benzonitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzonitrile: Similar structure with a fluorine atom instead of the thiazol-2-ylthio group.

    5-Nitro-2-(methylthio)benzonitrile: Similar structure with a methylthio group instead of the thiazol-2-ylthio group.

    5-Nitro-2-(phenylthio)benzonitrile: Similar structure with a phenylthio group instead of the thiazol-2-ylthio group.

Uniqueness

5-Nitro-2-(thiazol-2-ylthio)benzonitrile is unique due to the presence of both the nitro and thiazol-2-ylthio groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H5N3O2S2

Molecular Weight

263.3 g/mol

IUPAC Name

5-nitro-2-(1,3-thiazol-2-ylsulfanyl)benzonitrile

InChI

InChI=1S/C10H5N3O2S2/c11-6-7-5-8(13(14)15)1-2-9(7)17-10-12-3-4-16-10/h1-5H

InChI Key

OVGBTWIMYGPREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.